molecular formula C12H18ClN3O B1425107 N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride CAS No. 1236255-22-3

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride

Cat. No.: B1425107
CAS No.: 1236255-22-3
M. Wt: 255.74 g/mol
InChI Key: YSGZAJFDJUANIT-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride is a chemical compound that features a pyridine ring attached to a piperidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 3-pyridinemethanol with 2-piperidinecarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors in the central nervous system, potentially through binding to metabotropic glutamate receptors. This interaction can influence neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
  • N-(4-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride
  • N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Uniqueness

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-5-1-2-7-14-11)15-9-10-4-3-6-13-8-10;/h3-4,6,8,11,14H,1-2,5,7,9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGZAJFDJUANIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236255-22-3
Record name 2-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236255-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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